N-[5-(ethylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(6-nitro-1H-benzotriazol-1-yl)oxy]acetamide
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Overview
Description
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]ACETAMIDE is a complex organic compound that features a unique combination of functional groups, including a thiadiazole ring, a nitrobenzotriazole moiety, and an acetamide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]ACETAMIDE typically involves multiple steps, starting with the preparation of the thiadiazole and benzotriazole intermediates. The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazide derivatives under acidic conditions. The nitrobenzotriazole moiety can be prepared by nitration of benzotriazole using a mixture of concentrated nitric and sulfuric acids.
The final step involves the coupling of the thiadiazole and nitrobenzotriazole intermediates through an acetamide linkage. This can be achieved by reacting the thiadiazole derivative with an acylating agent such as acetyl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the nitration and cyclization steps, as well as the development of efficient purification methods to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The acetamide linkage can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Amino derivatives
Substitution: Substituted acetamide derivatives
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes involving thiadiazole and benzotriazole derivatives.
Medicine: Potential use as a pharmacophore in the development of new drugs targeting specific enzymes or receptors.
Industry: Use in the development of new materials with unique electronic or optical properties.
Mechanism of Action
The mechanism of action of N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]ACETAMIDE would depend on its specific application. In medicinal chemistry, it could act by binding to specific enzymes or receptors, thereby modulating their activity. The thiadiazole and benzotriazole moieties could interact with biological targets through hydrogen bonding, π-π stacking, or hydrophobic interactions.
Comparison with Similar Compounds
Similar compounds to N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]ACETAMIDE include other thiadiazole and benzotriazole derivatives. These compounds share similar structural features but may differ in their functional groups or substitution patterns, leading to differences in their chemical reactivity and biological activity.
Thiadiazole Derivatives: Compounds containing the 1,3,4-thiadiazole ring, such as 2-amino-1,3,4-thiadiazole.
Benzotriazole Derivatives: Compounds containing the benzotriazole ring, such as 1H-benzotriazole and its nitro-substituted derivatives.
N-[5-(ETHYLSULFANYL)-1,3,4-THIADIAZOL-2-YL]-2-[(6-NITRO-1H-1,2,3-BENZOTRIAZOL-1-YL)OXY]ACETAMIDE is unique due to the combination of these two moieties, which can result in distinct chemical and biological properties.
Properties
Molecular Formula |
C12H11N7O4S2 |
---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-2-(6-nitrobenzotriazol-1-yl)oxyacetamide |
InChI |
InChI=1S/C12H11N7O4S2/c1-2-24-12-16-15-11(25-12)13-10(20)6-23-18-9-5-7(19(21)22)3-4-8(9)14-17-18/h3-5H,2,6H2,1H3,(H,13,15,20) |
InChI Key |
BYDATDBFNKKZCI-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=N2 |
Origin of Product |
United States |
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